Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+)
Description
Properties
IUPAC Name |
tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S.4Na.Ru/c21-24(22,23)14-6-3-12(4-7-14)15-9-11-20-18-16(15)8-5-13-2-1-10-19-17(13)18;;;;;/h1-11H,(H,21,22,23);;;;;/q;4*+1;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVCLPEDWPHNS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)S(=O)(=O)[O-])N=C1.[Na+].[Na+].[Na+].[Na+].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N2Na4O3RuS+5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849489 | |
| Record name | tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301206-84-8 | |
| Record name | tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) involves several steps. The primary synthetic route includes the reaction of 1,10-phenanthroline with benzenesulfonate under specific conditions to form the intermediate compound. This intermediate is then reacted with ruthenium(2+) to form the final product. The reaction conditions typically involve controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, in oxidation reactions, the compound can form oxidized derivatives that may have different luminescent properties. In reduction reactions, the compound can be reduced to form different ruthenium complexes with varying degrees of luminescence .
Scientific Research Applications
Cancer Therapy
Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) and similar ruthenium complexes have been extensively studied for their potential as anticancer agents. Research indicates that these complexes can induce cytotoxic effects in cancer cell lines, demonstrating comparable efficacy to traditional platinum-based drugs like cisplatin.
Case Study: Cytotoxic Activity
A study investigated the cytotoxic activity of various ruthenium complexes on B16F10 melanoma cells. The results showed that the complexes induced apoptosis through the generation of reactive oxygen species (ROS), leading to increased cell death rates. Among the tested compounds, those containing tetrazole moieties exhibited significant anticancer properties, highlighting the therapeutic potential of ruthenium-based drugs in oncology .
Luminescent Indicator Dye
Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) is recognized for its luminescent properties, making it valuable as a fluorescent indicator dye in various applications, including biological imaging and sensing.
Applications in Imaging
The luminescent characteristics of this compound allow it to be used in fluorescence microscopy and other imaging techniques. Its ability to emit light upon excitation makes it suitable for tracking cellular processes and studying biomolecular interactions in real-time .
Biosensing Applications
The compound has also been explored for its utility in biosensing technologies. Its ability to form stable complexes with biomolecules allows it to serve as a sensitive indicator for detecting specific analytes.
Case Study: Detection of Bacteria
In a recent application, a ruthenium complex was utilized for the real-time detection of bacteria in pharmaceutical preparations. The method leveraged the luminescent properties of the compound to monitor bacterial growth, providing a rapid and effective means of ensuring sterility in drug formulations .
Mechanism of Action
The mechanism of action of Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) involves its ability to emit light upon excitation. The compound absorbs light at a specific wavelength and then emits light at a different wavelength, a process known as fluorescence. This property is utilized in various analytical techniques to detect and quantify the presence of specific molecules. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Tetrasodium tris[4,4'-(1,10-phenanthroline-4,7-diyl)bis(benzenesulfonato)]ruthenate(4−)
- CAS No.: 108145-42-2
- Molecular Formula : C₇₂H₄₂N₆Na₄O₁₈RuS₆
- Molecular Weight : 1664.55 g/mol .
This ruthenium(II) complex features a central Ru²⁺ ion coordinated to three 4-(1,10-phenanthrolin-4-yl)benzenesulfonate ligands. The sulfonate groups confer high aqueous solubility, making it suitable for applications in photochemical studies, biosensing, and catalysis. Its extended π-conjugation system (due to phenanthroline and benzenesulfonate moieties) enhances photophysical properties, including absorption/emission characteristics .
Comparison with Structurally Similar Ruthenium Complexes
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) Dichloride
- CAS No.: 36309-88-3
- Formula : C₇₂H₄₈Cl₂N₆Ru
- Key Differences :
- Counterions : Chloride (Cl⁻) instead of sulfonate (SO₃⁻) groups.
- Solubility : Lower aqueous solubility due to hydrophobic diphenylphenanthroline ligands and chloride counterions.
- Photophysics : Exhibits absorption maxima at ~450 nm and emission at ~610 nm, typical of Ru(II)-polypyridyl complexes. Lacks the red-shifted absorption/emission expected from sulfonate conjugation .
- Applications : Used in electrochemiluminescence (ECL) assays and OLEDs. Less suited for biological systems due to poor solubility .
Ru(BPS) Complexes (Bathophenanthroline Disulfonate Derivatives)
- Example : [Ru(BPS)₃]⁴⁻ (BPS = 4,7-diphenyl-1,10-phenanthroline disulfonate)
- Key Differences :
- Ligand Structure : BPS ligands include two sulfonate groups per phenanthroline unit, enhancing solubility further than the target compound.
- Photoluminescence : Lower quantum yield (~0.02) compared to [Ru(bpy)₃]²⁺ (~0.042), attributed to heavy-atom effects from sulfur.
- Stability : Ru(BPS) oxidizes more readily to Ru(III) due to electron-withdrawing sulfonates, facilitating chemiluminescence reactions with Ce(IV) .
- Analytical Use : Demonstrated superior signal-to-blank ratios in chemiluminescence detection of codeine, oxalate, and pharmaceuticals .
Dichlorotris(1,10-phenanthroline)ruthenium(II) Hydrate
- CAS No.: 304695-79-2
- Formula : [Ru(phen)₃]Cl₂·H₂O
- Absorption/Emission: Blue-shifted absorption (λₐᵦₛ ~440 nm) due to reduced conjugation. Applications: Widely used in DNA-binding studies and as a redox probe. Limited utility in aqueous media compared to sulfonated analogs .
Comparative Data Table
Key Research Findings
Photophysical Tuning: Sulfonate groups in the target compound and Ru(BPS) red-shift absorption/emission compared to non-sulfonated analogs (e.g., [Ru(phen)₃]²⁺), enabling deeper tissue penetration in imaging applications .
Aqueous Compatibility : The tetrasodium sulfonate counterions in the target compound outperform chloride-based complexes (e.g., [Ru(phen)₃]Cl₂) in biological media, reducing aggregation and improving signal reliability .
Chemiluminescence Efficiency : Ru(BPS) exhibits 3–5× higher chemiluminescence intensity with Ce(IV) than [Ru(bpy)₃]²⁺, though the target compound’s performance in such systems remains unstudied .
Biological Activity
Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(II) is a complex compound that combines ruthenium with a phenanthroline derivative. This compound has garnered attention in the field of medicinal chemistry, particularly in cancer therapy, due to its potential cytotoxic and apoptotic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical formula for Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(II) is with a molecular weight of 1664.55 g/mol. It is characterized by its luminescent properties, making it useful as an indicator dye in various biological assays .
Ruthenium complexes are known to exhibit anticancer properties through multiple mechanisms:
- Cytotoxicity : Studies have shown that ruthenium complexes can induce cell death in cancer cells. For instance, complexes based on 1,10-phenanthroline have demonstrated significant cytotoxic effects against various cancer cell lines, including B16F10 melanoma cells .
- Induction of Apoptosis : The compound has been reported to increase levels of reactive oxygen species (ROS), leading to apoptosis. The annexin V/PI staining method has been utilized to confirm apoptotic cell death in treated cells .
- Cell Uptake and Internalization : Enhanced internalization of the compound into cancer cells has been observed, which correlates with increased fluorescence intensity and cytotoxicity .
Study 1: Cytotoxic Activity in B16F10 Cells
A recent study investigated the cytotoxic effects of various ruthenium(II) complexes on B16F10 melanoma cells. The results indicated that:
| Complex | Apoptotic Percentage (%) | ROS Levels |
|---|---|---|
| Control | 3.0 | Baseline |
| S1 | 12.5 | Elevated |
| S2 | 13.0 | Elevated |
| S3 | 14.0 | Elevated |
| S4 | 14.5 | Elevated |
| S5 | 14.9 | Highest |
This study concluded that the S5 complex exhibited the highest apoptotic percentage compared to controls, suggesting its potential as a therapeutic agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways involved in the action of ruthenium complexes. The findings highlighted:
- Increased ROS production as a trigger for mitochondrial dysfunction.
- Activation of pro-apoptotic pathways leading to caspase activation.
The study emphasized the importance of understanding these mechanisms for optimizing therapeutic strategies using ruthenium complexes .
Q & A
Q. What are the key steps for synthesizing this ruthenium(II) complex with phenanthroline-sulfonate ligands?
The synthesis involves sequential ligand substitution using commercially available precursors. For example, Ru(bpy)₂Cl₂·2H₂O (bpy = 2,2'-bipyridine) is reacted with TMAphen (N,N,N-trimethyl(1,10-phenanthrolin-5-yl)methanaminium bromide) to form mixed-ligand complexes like [Ru(bpy)₂(TMAphen)]³⁺. The reaction is carried out under inert conditions, followed by purification via recrystallization using NH₄PF₆. Final products are characterized by ¹H-NMR and elemental analysis, with typical yields around 80% .
Q. How is the photophysical profile (e.g., absorption/emission wavelengths, quantum yield) of this complex determined experimentally?
UV-Vis absorption spectroscopy is used to identify λmax in the visible range (e.g., 450–500 nm for phenanthroline-based complexes). Corrected emission spectra are recorded using a fluorimeter equipped with a quantum counter. Photoluminescence quantum yields (Φ) are calculated relative to a standard (e.g., Ru(bpy)₃²⁺, Φ = 0.042) by integrating emission intensities under matched excitation conditions . Stability of the oxidized Ru(III) form is assessed via cyclic voltammetry in acetonitrile or aqueous buffers .
Q. What analytical techniques are critical for structural confirmation of this complex?
- ¹H-NMR : Resolves aromatic proton signals from phenanthroline and sulfonate ligands.
- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content).
- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks for the charged complex (e.g., [M-PF₆]⁺ fragments).
- Cyclic voltammetry : Determines redox potentials (e.g., Ru²⁺/Ru³⁺ couples at ~1.30 V vs. Ag/AgCl) .
Advanced Research Questions
Q. How do ligand modifications (e.g., sulfonate groups, quaternary amines) influence the complex’s photostability and redox behavior?
The sulfonate groups enhance water solubility and reduce aggregation in aqueous media. Quaternary amines (e.g., TMAphen) increase electrostatic interactions with biomolecules but may alter excited-state lifetimes due to steric effects. Substitution of bpy with bulkier ligands shifts redox potentials by 0.02–0.05 V, as seen in Table 2 for Ru(bpy)₂(TMAphen)³⁺ (1.33 V) vs. Ru(bpy)₃²⁺ (1.30 V) . Hydrolytic stability of the amine groups is critical for long-term applications; accelerated aging tests in buffered solutions (pH 4–9) are recommended .
Q. How can discrepancies in reported photoluminescence quantum yields (Φ) across studies be resolved?
Variations in Φ may arise from:
- Solvent effects : Dimethylformamide (DMF) vs. aqueous buffers alter ligand rigidity and non-radiative decay rates.
- Oxygen quenching : Strict degassing (e.g., N₂ purging) is required for accurate Φ measurements.
- Instrument calibration : Use of certified reference standards (e.g., quinine sulfate) ensures reproducibility. Cross-laboratory validation with shared protocols is advised .
Q. What strategies optimize this complex for use in oxygen-sensing applications?
The complex’s phosphorescence is quenched by O₂ via energy transfer. Embedding it in oxygen-permeable matrices (e.g., polystyrene films or phospholipid bilayers) enhances sensitivity. Calibration curves are generated using Stern-Volmer plots (I₀/I vs. [O₂]), with temperature-controlled measurements to account for thermal drift. For biological systems, functionalization with targeting moieties (e.g., antibodies) improves localization .
Q. How does the sulfonate substitution pattern affect binding to biological macromolecules?
The 4-sulfonate group on the benzene ring increases hydrophilicity and electrostatic interactions with positively charged protein residues (e.g., lysine). Competitive binding assays using serum albumin or DNA can quantify affinity constants (Ka). Förster resonance energy transfer (FRET) studies with labeled biomolecules provide spatial resolution of binding sites .
Q. What computational methods predict the electronic structure and excited-state dynamics of this complex?
Time-dependent density functional theory (TD-DFT) with the B3LYP functional and LANL2DZ basis set models the metal-ligand charge transfer (MLCT) transitions. Solvent effects are incorporated via the polarizable continuum model (PCM). Excited-state lifetimes are estimated using Fermi’s golden rule, correlating with experimental transient absorption data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
